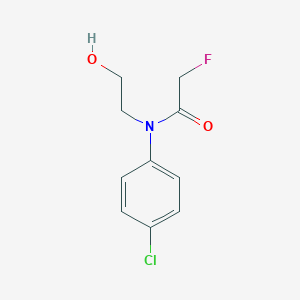
ACETANILIDE,4-CHLORO-2-FLUORO-N-(2-HYDROXYETHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of acetanilides It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a hydroxyethyl group attached to the nitrogen atom of the acetanilide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- typically involves the following steps:
Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the chloro and fluoro substituents on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acetylation: The resulting 4’-chloro-2-fluoroaniline is acetylated using acetic anhydride to form the acetanilide derivative.
Hydroxyethylation: Finally, the acetanilide derivative undergoes hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient production.
化学反应分析
Types of Reactions
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetanilide derivatives.
科学研究应用
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and antipyretic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in modulating its solubility and bioavailability.
相似化合物的比较
Similar Compounds
Acetanilide: The parent compound without the chloro, fluoro, and hydroxyethyl substituents.
4’-Chloroacetanilide: Contains only the chloro substituent.
4’-Fluoroacetanilide: Contains only the fluoro substituent.
N-(2-Hydroxyethyl)acetanilide: Contains only the hydroxyethyl group.
Uniqueness
Acetanilide, 4’-chloro-2-fluoro-N-(2-hydroxyethyl)- is unique due to the combination of chloro, fluoro, and hydroxyethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal and industrial research.
属性
CAS 编号 |
10016-08-7 |
|---|---|
分子式 |
C10H11ClFNO2 |
分子量 |
231.65 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2 |
InChI 键 |
FVVZKGZPIKCOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
规范 SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Key on ui other cas no. |
10016-08-7 |
同义词 |
4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















